Heptyl carbamohydrazonothioate
CAS No.: 65882-49-7
Cat. No.: VC19369963
Molecular Formula: C8H19N3S
Molecular Weight: 189.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65882-49-7 |
|---|---|
| Molecular Formula | C8H19N3S |
| Molecular Weight | 189.32 g/mol |
| IUPAC Name | heptyl N'-aminocarbamimidothioate |
| Standard InChI | InChI=1S/C8H19N3S/c1-2-3-4-5-6-7-12-8(9)11-10/h2-7,10H2,1H3,(H2,9,11) |
| Standard InChI Key | OSLWWHOSSLRART-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCSC(=NN)N |
Introduction
Chemical Structure and Molecular Composition
Atomic Connectivity and Bonding
The molecular architecture of heptyl carbamohydrazonothioate consists of a seven-carbon alkyl chain (heptyl group) bonded to a carbamohydrazonothioate moiety. The IUPAC name, heptyl N'-aminocarbamimidothioate, reflects this arrangement . The SMILES notation CCCCCCCSC(=NN)N explicitly defines the connectivity:
-
A linear heptyl chain (
CCCCCCC) -
A sulfur atom linking to a thiocarbamate group (
SC(=NN)N)
The thiocarbamate group features a thioamide (C=S) bond adjacent to a hydrazone (-N-N-) structure, creating a conjugated system. This conjugation influences the compound’s electronic properties, as evidenced by its computed topological polar surface area of 89.7 Ų , which suggests moderate polarity.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry | 65882-49-7 | PubChem |
| DTXSID | DTXSID00793041 | EPA DSSTox |
| Wikidata ID | Q82762159 | Wikidata |
| IUPAC Name | heptyl N'-aminocarbamimidothioate | PubChem |
Stereochemical Features
The compound exhibits one undefined bond stereocenter, as determined by PubChem’s Cactvs toolkit . This stereochemical ambiguity implies potential for diastereomerism, though no specific studies on its stereoisomers are documented. The rotatable bond count of 7 indicates significant conformational flexibility, which may influence its reactivity and intermolecular interactions.
Synthesis and Stability
Degradation and Reactivity
The thiocarbamate group is prone to hydrolysis under acidic or basic conditions, yielding heptyl mercaptan and hydrazine derivatives. Computational data predict moderate stability in inert environments, with a hydrogen bond donor count of 2 and acceptor count of 3 , facilitating intermolecular hydrogen bonding that may enhance crystalline stability.
Physicochemical Properties
Partitioning Behavior
The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents (e.g., dichloromethane, ethyl acetate) over water. This aligns with its aliphatic heptyl chain, which dominates hydrophobic interactions.
Table 2: Computed Physicochemical Descriptors
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 189.32 g/mol | PubChem 2.2 |
| XLogP3 | 2.9 | XLogP3 3.0 |
| Topological Polar Surface Area | 89.7 Ų | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |
Spectral Characteristics
Mass Spectrometry: The exact mass (189.12996879 Da) and monoisotopic mass (189.12996879 Da) facilitate identification via high-resolution mass spectrometry. Predicted fragments include m/z 61 (SCNH₂⁺) and m/z 85 (C₅H₁₁⁺).
IR Spectroscopy: Key absorption bands are expected at:
-
~1250 cm⁻¹ (C=S stretch)
-
~3300 cm⁻¹ (N-H stretch)
Biological and Industrial Relevance
Environmental Fate
The high rotatable bond count and moderate logP suggest moderate mobility in soil systems. Aerobic degradation likely proceeds via β-oxidation of the heptyl chain, followed by thiocarbamate mineralization.
Computational Modeling Insights
Conformational Analysis
Molecular dynamics simulations predict a folded conformation in nonpolar solvents, with the heptyl chain coiled to minimize solvent exposure. In polar environments, the molecule adopts extended conformations to optimize hydrogen bonding.
Quantum Chemical Calculations
Density functional theory (DFT) studies would elucidate the electron density distribution, particularly the nucleophilic sulfur and electrophilic carbamimidothioate carbon. Such analyses could guide derivatization strategies.
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